molecular formula C9H8N2O3S B8793498 Methyl 3-(2-Cyanoacetamido)thiophene-2-carboxylate

Methyl 3-(2-Cyanoacetamido)thiophene-2-carboxylate

Cat. No.: B8793498
M. Wt: 224.24 g/mol
InChI Key: CBTIZGFRAOOIEI-UHFFFAOYSA-N
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Description

Methyl 3-(2-Cyanoacetamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C9H8N2O3S and its molecular weight is 224.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

methyl 3-[(2-cyanoacetyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C9H8N2O3S/c1-14-9(13)8-6(3-5-15-8)11-7(12)2-4-10/h3,5H,2H2,1H3,(H,11,12)

InChI Key

CBTIZGFRAOOIEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To prepare compounds of structure (I) with R2 as carbonitrile, and R1 and R3 as defined above, 7-chloro-5-oxo-4,5-dihydro-thieno[3,2-b]pyridine-6-carbonitrile, depicted by formula (12), was used as a key intermediate. To prepare this intermediate, methyl-3-amino-thiophene-2-carboxylate was reacted with methylcyanoacetate to yield intermediate 3-(2-cyano-acetylamino)-thiophene-2-carboxylic acid methyl ester, depicted by formula (10). This intermediate was converted to 7-hydroxy-5-oxo-4,5-dihydro-thieno[3,2-b]pyridine-6-carbonitrile, depicted by formula (11), by reacting with sodium ethoxide, and was then converted into 7-chloro-5-oxo-4,5-dihydro-thieno[3,2-b]pyridine-6-carbonitrile, depicted by formula (12), as shown in Scheme 5.
[Compound]
Name
( I )
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
carbonitrile
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0 (± 1) mol
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reactant
Reaction Step One
Name
7-chloro-5-oxo-4,5-dihydro-thieno[3,2-b]pyridine-6-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 12 )
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of methyl-3-amino-thiophene-2-carboxylate (13 g, 82.70 mmol) in neat methyl cyanoacetate (40 mL) was heated at 210° C. for 10 h. The solution was cooled and excess methyl cyanoacetate was distilled off under vacuum. The residue was taken in methanol, sonicated briefly, and filtered. The solids were washed by cold methanol and dried to yield 9.3 g (50%) of 3-(2-cyano-acetylamino)-thiophene-2-carboxylic acid methyl ester as white solids. MP 146° C.; 1H NMR (400 MHz, DMSO-d6) δ 4.18 (s, 2H), 7.86 (d, J=5.2 Hz, 1H), 7.93 (d, J=5.2 Hz, 1H), 10.25 (s, 1H) ppm; MS m/z=225 amu (M++1).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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